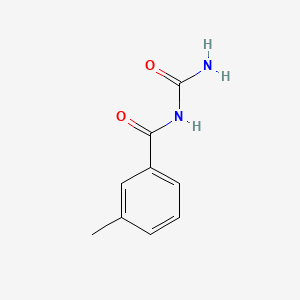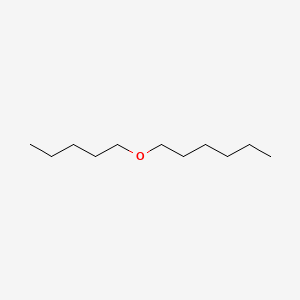
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core phenyl structure, followed by the introduction of amino and carboxypropyl groups through a series of reactions such as nitration, reduction, and carboxylation. Specific reaction conditions, including temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the final product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the carboxyl group may produce alcohol derivatives.
Scientific Research Applications
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)pentanoic acid
- 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)hexanoic acid
Uniqueness
The uniqueness of 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid lies in its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
34915-25-8 |
|---|---|
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[2-amino-5-[4-amino-3-(3-carboxypropyl)phenyl]phenyl]butanoic acid |
InChI |
InChI=1S/C20H24N2O4/c21-17-9-7-13(11-15(17)3-1-5-19(23)24)14-8-10-18(22)16(12-14)4-2-6-20(25)26/h7-12H,1-6,21-22H2,(H,23,24)(H,25,26) |
InChI Key |
WSOOIOONAKKNAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)CCCC(=O)O)CCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


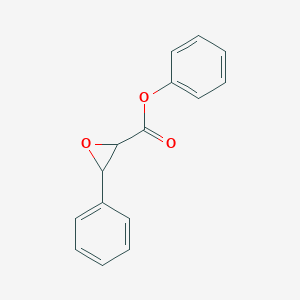
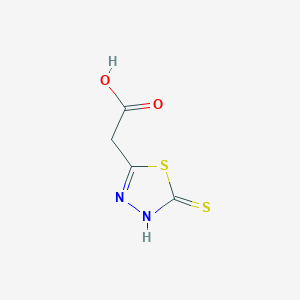
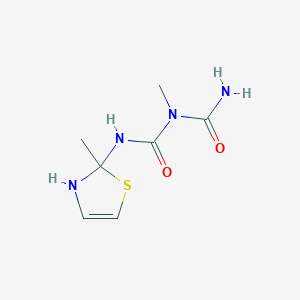
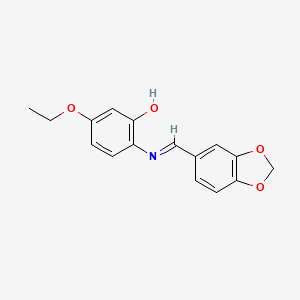
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
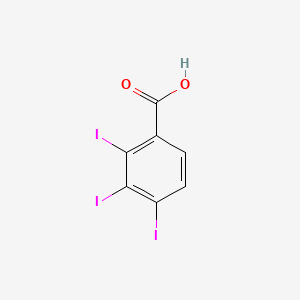
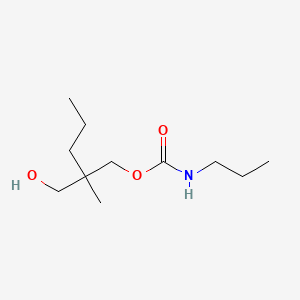
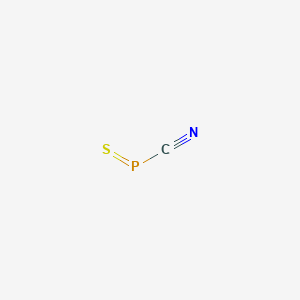
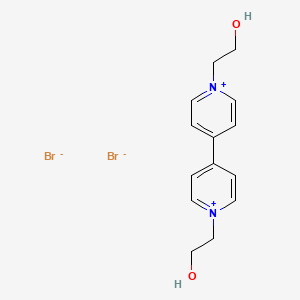
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
